HIV-1 inhibitor-26

Description

BenchChem offers high-quality HIV-1 inhibitor-26 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV-1 inhibitor-26 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

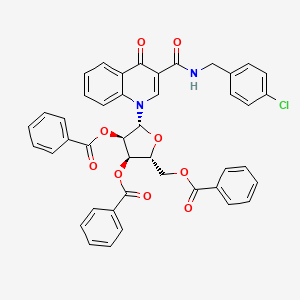

C43H33ClN2O9 |

|---|---|

Molecular Weight |

757.2 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1 |

InChI Key |

NYBPTUXEDGKBBP-PKGPUZNISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HIV-1 Protease Inhibitor 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of HIV-1 protease inhibitor 26, a potent antiviral compound. The information is compiled from primary research and is intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Introduction

HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is responsible for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is essential for the production of infectious virions. Inhibition of this enzyme effectively halts the viral replication cycle, making it a key target for antiretroviral therapy. Inhibitor 26 is a potent, non-peptidyl inhibitor of the mature HIV-1 protease dimer.

Mechanism of Action

Inhibitor 26 functions as a competitive inhibitor of the HIV-1 protease. Its mechanism of action is centered around its ability to bind with high affinity to the active site of the enzyme, preventing the natural substrates (Gag and Gag-Pol polyproteins) from being processed.

The binding of inhibitor 26 is stabilized by a network of hydrogen bonds and van der Waals interactions with the amino acid residues within the protease active site. A key structural feature of inhibitor 26 is a dioxolane moiety. While a direct crystal structure of inhibitor 26 complexed with HIV-1 protease is not available, analysis of a structurally related compound reveals critical interactions. The oxygen of the dioxolane ring forms a hydrogen bond with the amide nitrogen of Asp29 in the enzyme's active site. Another oxygen atom in the inhibitor forms a water-mediated hydrogen bond with Gly48 in the flap region of the protease. These interactions are crucial for the high binding affinity and potent inhibitory activity of the compound.

Furthermore, some protease inhibitors, like the class to which inhibitor 26 belongs, can also interfere with the dimerization of HIV-1 protease monomers. Dimerization is a prerequisite for the enzyme's catalytic activity. By binding to the monomers, these inhibitors can prevent the formation of the active dimeric enzyme, thus exhibiting a dual mechanism of action.

dot

Caption: Simplified workflow of HIV-1 replication and the inhibitory action of Inhibitor 26.

Quantitative Data

The inhibitory potency of inhibitor 26 has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Description |

| Ki | 0.11 nM | Inhibition constant, a measure of the binding affinity of the inhibitor to the HIV-1 protease. A lower Ki value indicates a higher binding affinity. |

| IC50 | 3.8 nM (0.0038 µM) | Half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%. |

| Antiviral Potency | 1-19-fold reduction in potency against multi-drug resistant HIV-1 variants | Demonstrates the inhibitor's effectiveness in cell-based assays against viral replication, including strains resistant to other protease inhibitors. |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize inhibitor 26.

Chemical Synthesis

The synthesis of inhibitor 26 and its analogs involves multi-step organic synthesis. A key feature is the incorporation of a meso-bicyclic urethane as a P2-ligand. The synthesis generally involves the preparation of a suitable core structure, followed by the coupling of the P2 and P2' side chains. The purification and characterization of the final compound are typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HIV-1 Protease Inhibition Assay

The enzymatic activity of HIV-1 protease and its inhibition by compound 26 is determined using a fluorometric assay.

Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is blocked, and the fluorescence remains low.

Protocol Outline:

-

Recombinant HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

dot

Caption: Experimental workflow for the HIV-1 protease inhibition assay.

Antiviral Cell-Based Assay

The antiviral activity of inhibitor 26 against HIV-1 replication in a cellular context is assessed using a cell-based assay.

Principle: This assay measures the ability of the inhibitor to suppress viral replication in a susceptible cell line. The level of viral replication is typically quantified by measuring the amount of a viral protein (e.g., p24 antigen) or the activity of a reporter gene engineered into the virus.

Protocol Outline:

-

A susceptible human T-cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1.

-

Immediately after infection, the cells are cultured in the presence of serial dilutions of inhibitor 26.

-

After a defined incubation period (e.g., 5 days), the supernatant is collected.

-

The amount of viral p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 (50% effective concentration) is calculated by plotting the percentage of p24 reduction against the inhibitor concentration.

-

The cytotoxicity of the inhibitor is also assessed in parallel on uninfected cells to determine the therapeutic index.

Conclusion

HIV-1 protease inhibitor 26 is a highly potent inhibitor of the viral enzyme, demonstrating excellent binding affinity and significant antiviral activity, including against drug-resistant strains. Its mechanism of action, centered on the competitive inhibition of the protease active site, is well-supported by structural and biochemical data. The detailed experimental protocols provided in this guide offer a basis for the further investigation and development of this and related compounds as potential antiretroviral agents.

The Dioxolane Scaffold in HIV-1 Inhibition: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The emergence of the 1,3-dioxolane ring as a privileged scaffold in the design of anti-HIV-1 agents has marked a significant advancement in antiretroviral therapy. As nucleoside reverse transcriptase inhibitors (NRTIs), these compounds effectively mimic natural nucleosides, leading to the termination of viral DNA chain elongation. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dioxolane-containing HIV-1 inhibitors, detailing key experimental protocols and presenting quantitative data to inform future drug discovery efforts.

Core Principles of Dioxolane-Containing HIV-1 Inhibitors

Dioxolane nucleoside analogues are bioisosteres of natural 2'-deoxynucleosides, where the C3' methylene group of the deoxyribose sugar is replaced by an oxygen atom. This modification confers unique stereochemical and conformational properties that are critical for their antiviral activity and, in some cases, help to overcome drug resistance.

The primary mechanism of action for these compounds is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. As prodrugs, they are taken up by host cells and undergo intracellular phosphorylation by cellular kinases to their active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the dioxolane ring prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting viral replication.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed several key structural features that govern the anti-HIV-1 potency and cytotoxic profile of dioxolane nucleoside analogues.

The Dioxolane Ring and Stereochemistry

The stereochemistry at the C2 and C4 positions of the dioxolane ring is a critical determinant of antiviral activity. Generally, the β-D configuration (2R, 4R) and the β-L configuration (2S, 4S) have shown the most promise. For instance, the β-D enantiomer of dioxolane guanosine (DXG) is a potent anti-HIV agent.

The Nucleobase

Modifications to the purine or pyrimidine base have a profound impact on the activity and selectivity of these inhibitors.

-

Purine Analogues:

-

Guanine and its Prodrugs: (-)-β-D-Dioxolane Guanosine (DXG) is a highly active anti-HIV compound.[1][2][3] Its prodrug, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), or Amdoxovir, was developed to improve aqueous solubility and oral bioavailability.[1][2] DAPD is efficiently deaminated by adenosine deaminase to DXG within the cell.[1]

-

Substitutions on the Purine Ring: Modifications at the C6 position of the purine ring in DAPD analogues have been explored to enhance antiviral potency. The introduction of alkyl amino groups at this position has been shown to increase antiviral activity several-fold without a corresponding increase in toxicity.[4] For example, (-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purine was found to be 17 times more potent than DAPD.[4]

-

7-Deazapurine Analogues: A series of D-dioxolane-derived 7-deazapurine analogues have demonstrated moderate to potent anti-HIV activity.[5][6][7] Specifically, the deazaadenosine analogue and its 7-fluoro derivative have shown notable potency.[5][6][7]

-

-

Pyrimidine Analogues:

-

Cytosine and Thymine Derivatives: The cytosine derivative of dioxolane has been identified as a highly potent anti-HIV agent, although it also exhibits higher toxicity.[8] The order of anti-HIV potency for pyrimidine bases is generally cytosine (β-isomer) > thymine > cytosine (α-isomer).[8]

-

5-Position Substitutions: For dioxolane uracil nucleosides, the nature of the substituent at the 5-position of the uracil ring significantly influences anti-EBV activity, with a potency order of I > Br > Cl > CH3 > CF3 > F.[9] While this specific study focused on EBV, it provides valuable insights for SAR in the broader context of nucleoside analogues.

-

The Role of Prodrugs

To overcome the rate-limiting initial phosphorylation step and improve cellular uptake, phosphoramidate prodrugs of dioxolane nucleosides have been developed. This "ProTide" approach has been shown to significantly enhance the anti-HIV and anti-HBV activity of parent nucleosides by delivering the monophosphorylated nucleoside analogue directly into the cell. This strategy has been successfully applied to both purine and pyrimidine dioxolane nucleosides, leading to dramatic increases in potency.

Quantitative SAR Data

The following tables summarize the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) for a selection of dioxolane-containing inhibitors.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Dioxolane Purine Nucleoside Analogues

| Compound | Nucleobase | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| (-)-β-D-Dioxolane Guanosine (DXG) | Guanine | PBM | 0.25 ± 0.17 | >500 | >2000 | [2] |

| MT-2 | 3.4 ± 0.9 | >100 | >29 | [1] | ||

| CBMCs | 0.032 | >500 | >15625 | [3] | ||

| MT-4 | 0.05 | >500 | >10000 | [3] | ||

| (-)-β-D-2,6-Diaminopurine Dioxolane (DAPD) | 2,6-Diaminopurine | PBM | 4.0 ± 2.2 | >500 | >125 | [2] |

| MT-2 | 12.5 ± 2.5 | >100 | >8 | [1] | ||

| 7-Deazaadenosine Dioxolane Analogue (12) | 7-Deazaadenosine | HIV-1 | 5.85 | >100 | >17 | [5][6][7] |

| 7-Fluoro-deazaadenosine Dioxolane Analogue (13) | 7-Fluoro-deazaadenosine | HIV-1 | 3.96 | >100 | >25 | [5][6][7] |

| 6-Cyclopropylamine Phosphoramidate of Dioxolane-A | 6-Cyclopropylaminopurine | HIV-1 | 0.086 | >100 | >1162 | [10] |

Table 2: Anti-HIV-1 Activity and Cytotoxicity of Dioxolane Pyrimidine Nucleoside Analogues

| Compound | Nucleobase | Stereochemistry | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Dioxolane Cytidine | Cytosine | β-isomer | PBM | Potent | Most Toxic | - | [8] |

| Dioxolane Thymine | Thymine | β-isomer | PBM | Active | - | - | [8] |

| Dioxolane Cytidine | Cytosine | α-isomer | PBM | Good Activity | No Cytotoxicity | - | [8] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); PBM: Peripheral Blood Mononuclear cells; CBMCs: Cord Blood Mononuclear Cells.

Experimental Protocols

The evaluation of dioxolane-containing HIV-1 inhibitors involves a series of standardized in vitro assays to determine their antiviral efficacy and cytotoxicity.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear (PBM) Cells

-

Isolation and Stimulation of PBMCs: PBMCs are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) for 2-3 days to induce cell division, which is necessary for efficient HIV-1 replication.

-

Infection and Treatment: PHA-stimulated PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 LAI) at a predetermined multiplicity of infection (MOI). Following infection, the cells are washed and resuspended in fresh culture medium containing serial dilutions of the test compounds.

-

Quantification of Viral Replication: After a 7-day incubation period, the level of viral replication is quantified by measuring the amount of HIV-1 p24 core antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC50 Determination)

-

Cell Culture: Human cell lines such as CEM (a T-lymphoblastoid cell line) or Vero (kidney epithelial cells from an African green monkey) are cultured in appropriate media. For cytotoxicity in PBMCs, PHA-stimulated cells are used.

-

Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazole-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase (RT) Enzymatic Assay

-

Reaction Setup: The assay is typically performed in a cell-free system using recombinant HIV-1 RT. The reaction mixture contains a poly(A) template and an oligo(dT) primer, along with the four natural dNTPs (one of which is labeled, e.g., [³H]dTTP) and varying concentrations of the inhibitor (in its triphosphate form).

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the acid-precipitable polymer.

-

Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined from the dose-response curve.

Visualizing Key Processes

To better understand the logical relationships and experimental flows, the following diagrams are provided.

Caption: Workflow for SAR studies of dioxolane HIV-1 inhibitors.

Caption: Mechanism of action of dioxolane NRTIs.

Conclusion and Future Directions

The 1,3-dioxolane scaffold has proven to be a highly versatile and effective core for the development of potent HIV-1 NRTIs. The key SAR takeaways emphasize the critical role of stereochemistry, the significant impact of nucleobase modifications, and the strategic advantage of prodrug approaches to enhance intracellular delivery and activation. Future research in this area will likely focus on the design of novel dioxolane analogues with improved resistance profiles against clinically relevant HIV-1 mutants, further optimization of pharmacokinetic properties, and the exploration of this scaffold against other viral targets. The comprehensive data and methodologies presented in this guide serve as a valuable resource for the continued development of next-generation antiretroviral agents.

References

- 1. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV-1 activities of 1,3-dioxolane guanine and 2,6-diaminopurine dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7‑Deazapurine Nucleoside Analogues against Epstein-Barr Virus (EBV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of L-dioxolane uracil nucleosides as anti-Epstein Barr virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Binding of HIV-1 Protease Inhibitor-26: A Technical Overview

Introduction

This technical guide provides an in-depth analysis of the binding characteristics of a potent HIV-1 protease inhibitor, designated as inhibitor-26 in the scientific literature. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Inhibitor-26 belongs to a class of non-peptidic inhibitors designed to form robust interactions with the enzyme's active site, thereby effectively suppressing viral replication. This document details the quantitative binding data, the experimental methodologies used for its characterization, and a structural analysis of its binding mode, inferred from a closely related analog.

Quantitative Binding Affinity

Inhibitor-26 has demonstrated high potency against wild-type HIV-1 protease and has maintained a favorable resistance profile against multidrug-resistant viral strains.[1] Its binding affinity has been quantified through enzymatic and cell-based assays, with the key metrics summarized below.

| Parameter | Value | Description |

| Ki | 0.11 nM | The inhibition constant, representing the intrinsic binding affinity of the inhibitor to the HIV-1 protease enzyme. |

| IC50 | 0.0038 µM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50% in a cellular environment. |

Experimental Protocols

The characterization of inhibitor-26 involves its chemical synthesis followed by rigorous enzymatic and cellular assays to determine its inhibitory potency.

Synthesis of Inhibitor-26

The synthesis of inhibitor-26 involves a multi-step organic synthesis process. A key feature of this inhibitor is the incorporation of a dioxolane moiety as a P2 ligand. The general synthetic approach for this class of inhibitors typically involves the coupling of a central hydroxyethylamine core with various side chains that occupy the different subsites (S1, S2, S1', S2') of the protease active site.

HIV-1 Protease Inhibition Assay (Ki Determination)

The enzymatic inhibition constant (Ki) is determined using a fluorometric assay that measures the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic peptide substrate

-

Assay buffer (e.g., sodium acetate buffer at a specific pH)

-

Inhibitor-26 stock solution (typically in DMSO)

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of HIV-1 protease in the assay buffer is pre-incubated with varying concentrations of inhibitor-26 for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).

-

The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

-

Cellular Antiviral Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using a cell-based assay that measures the ability of the inhibitor to suppress HIV-1 replication in a susceptible cell line.

-

Reagents and Materials:

-

A susceptible human T-cell line (e.g., MT-2 or CEM)

-

A laboratory-adapted strain of HIV-1

-

Cell culture medium and supplements

-

Inhibitor-26 stock solution

-

A method for quantifying viral replication (e.g., p24 antigen ELISA)

-

-

Procedure:

-

The target cells are seeded in a multi-well plate and treated with a range of concentrations of inhibitor-26.

-

The cells are then infected with a known amount of HIV-1.

-

The infected cells are incubated for a period of several days to allow for viral replication.

-

After the incubation period, the cell supernatant is collected, and the amount of viral replication is quantified by measuring the concentration of the p24 viral antigen using an ELISA.

-

The IC50 value is calculated by plotting the percentage of inhibition of p24 production against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Binding Site and Interactions

While a specific X-ray crystal structure of inhibitor-26 complexed with HIV-1 protease is not publicly available, its binding mode has been inferred from the crystal structure of a structurally related compound.[1] HIV-1 protease is a homodimeric aspartic protease, with the active site located at the dimer interface.[2] The active site is characterized by the catalytic dyad Asp25/Asp25' and is covered by two flexible β-hairpin structures known as the "flaps" (residues 43-58).

Inhibitors like inhibitor-26 are designed to mimic the transition state of the natural peptide substrate. The binding of the inhibitor induces a conformational change in the flaps, causing them to close over the active site and trap the inhibitor.

The key interactions of the class of inhibitors to which inhibitor-26 belongs are:

-

Catalytic Aspartates: The central hydroxyl group of the inhibitor forms hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25'), mimicking the tetrahedral intermediate of peptide bond hydrolysis.

-

Flap Residues: A conserved water molecule often mediates hydrogen bonds between the inhibitor and the backbone amides of Ile50 and Ile50' in the flaps.

-

Backbone Interactions: A key strategy in the design of potent inhibitors like inhibitor-26 is to maximize hydrogen bonding interactions with the backbone atoms of the protease active site. This is thought to be crucial for overcoming drug resistance, as mutations in the side chains of active site residues have less impact on backbone interactions.

-

P2-Ligand Interactions: The dioxolane moiety of inhibitor-26, which functions as the P2 ligand, plays a critical role in its binding. One of the oxygen atoms of the dioxolane is proposed to form a hydrogen bond with the amide nitrogen of Asp29. The other oxygen atom is thought to participate in a water-mediated hydrogen bond with Gly48 in the flap region.[1]

Visualizations

Caption: Experimental workflow for the characterization of inhibitor-26.

Caption: Inferred binding interactions of inhibitor-26 in the HIV-1 protease active site.

References

Technical Guide: Preliminary Cytotoxicity Assessment of HIV-1 Inhibitor-26

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies conducted on HIV-1 inhibitor-26, a compound identified as a potent inhibitor of HIV-1 reverse transcriptase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The following table summarizes the key quantitative data from the preliminary cytotoxicity assessment of HIV-1 inhibitor-26. This data is crucial for evaluating the inhibitor's therapeutic potential and safety profile.

| Parameter | Value | Cell Type | Description |

| IC50 | 1.4 µM | - | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to inhibit 50% of the HIV-1 reverse transcriptase activity. |

| CC50 | 1486 µM | PBMCs | The 50% cytotoxic concentration, indicating the concentration of the inhibitor that results in the death of 50% of the peripheral blood mononuclear cells.[1] |

| Selectivity Index (SI) | >1000 | - | Calculated as CC50/IC50, this value suggests a high therapeutic window for the compound, indicating low toxicity at concentrations effective against HIV-1. |

Key Finding: HIV-1 inhibitor-26 demonstrates low cytotoxicity in peripheral blood mononuclear cells (PBMCs), with a 50% cytotoxic concentration (CC50) of 1486 µM.[1] In contrast, it is a potent inhibitor of HIV-1 reverse transcriptase, with a half-maximal inhibitory concentration (IC50) of 1.4 µM.[1]

Experimental Protocols

While the specific, detailed experimental protocol for the cytotoxicity study of HIV-1 inhibitor-26 is not publicly available, a standard cytotoxicity assay protocol, likely employed in this preliminary study, is outlined below. This protocol is based on common methodologies used in virology and drug development for assessing the cytotoxicity of antiviral compounds.

Objective: To determine the concentration of HIV-1 inhibitor-26 that is toxic to 50% of a given cell population (CC50).

Materials:

-

Cell Line: Peripheral Blood Mononuclear Cells (PBMCs)

-

Compound: HIV-1 inhibitor-26 (dissolved in a suitable solvent, e.g., DMSO)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Assay Reagent: A cell viability assay reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Equipment: 96-well microplates, multichannel pipettes, CO2 incubator, microplate reader (spectrophotometer or luminometer).

Procedure:

-

Cell Seeding: PBMCs are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize overnight in a CO2 incubator at 37°C.

-

Compound Dilution: A serial dilution of HIV-1 inhibitor-26 is prepared in the culture medium. A vehicle control (medium with the solvent used to dissolve the inhibitor) and a cell-free control (medium only) are also included.

-

Treatment: The culture medium is removed from the wells, and the diluted compound is added to the cells. The plates are then incubated for a period that mimics the intended therapeutic exposure (e.g., 48-72 hours).

-

Cell Viability Assay: Following the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and the logical relationship between the key parameters evaluated.

References

Navigating the Pharmacokinetics of HIV-1 Inhibitor-26: A Tale of Two Compounds

For Immediate Release

An in-depth analysis of the compound designated "HIV-1 inhibitor-26" reveals a crucial distinction in the scientific literature, with two separate molecules identified under this nomenclature. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for both entities: a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a highly active HIV-1 protease inhibitor. This guide is intended for researchers, scientists, and drug development professionals to clarify the existing data and provide detailed experimental context.

Compound 1: The Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Referred to in several studies as "compound 9a," this iteration of HIV-1 inhibitor-26 has demonstrated promising preclinical pharmacokinetic properties. The available data from studies in rats indicates oral bioavailability, a critical factor for patient adherence and clinical success.

Quantitative Pharmacokinetic and Safety Data

| Parameter | Species | Value | Citation |

| Oral Bioavailability (F) | Rat | 37.06% | [1][2][3] |

| Acute Toxicity (LD50) | Mouse | > 2000 mg/kg | [1][2][3] |

Compound 2: The Dioxolane-Containing Protease Inhibitor

The second compound referred to as "HIV-1 inhibitor-26" is a potent protease inhibitor characterized by a dioxolane moiety. While in vivo pharmacokinetic data for this compound is not publicly available, its in vitro potency and resistance profile are noteworthy.

In Vitro Potency and Resistance Data

| Parameter | Value | Citation |

| Inhibition Constant (Ki) | 0.11 nM | |

| 50% Inhibitory Concentration (IC50) | 0.0038 µM | |

| Resistance Profile | Maintained an excellent resistance profile with only a 1–19-fold reduction in potency against multidrug-resistant HIV-1 variants. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols relevant to the characterization of both "HIV-1 inhibitor-26" compounds.

Pharmacokinetic Analysis of NNRTI Compound 9a in Rats

The oral bioavailability of the NNRTI "compound 9a" was determined in Sprague-Dawley rats. The following is a generalized protocol based on standard practices for such studies:

-

Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight prior to drug administration.

-

Drug Administration:

-

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a single bolus dose via the tail vein.

-

Oral (PO): The compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Area Under the Curve (AUC) and Clearance (CL), are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.[4]

In Vitro HIV-1 Protease Inhibition Assay

The inhibitory activity of the dioxolane-containing protease inhibitor was likely determined using a fluorometric assay. A general protocol for this type of assay is as follows:

-

Reagents:

-

Recombinant HIV-1 protease.

-

A fluorogenic substrate peptide that is cleaved by the protease to release a fluorescent signal.

-

Assay buffer (e.g., sodium acetate buffer at a specific pH).

-

Test inhibitor (dissolved in DMSO).

-

A known protease inhibitor as a positive control (e.g., Pepstatin A).[5]

-

-

Procedure:

-

The test inhibitor is serially diluted in the assay buffer.

-

HIV-1 protease is pre-incubated with the inhibitor dilutions for a specified time at 37°C.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).[5][6]

-

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

X-ray Crystallography of HIV-1 Protease-Inhibitor Complex

To understand the binding mode of the protease inhibitor, X-ray crystallography studies are performed. A generalized workflow is described below:

-

Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified protease is co-crystallized with the inhibitor. This involves mixing the protein and inhibitor in a specific molar ratio and setting up crystallization trials using various precipitants and conditions (e.g., hanging drop vapor diffusion).[7][8]

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.[8][9]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure of the protease-inhibitor complex is then built into the electron density and refined to yield a high-resolution 3D model.[10][11] This model reveals the specific interactions between the inhibitor and the amino acid residues in the active site of the protease.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

References

- 1. Structure-Based Bioisosterism Yields HIV-1 NNRTIs with Improved Drug-Resistance Profiles and Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.co.jp [abcam.co.jp]

- 6. abcam.cn [abcam.cn]

- 7. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]

- 8. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The Dioxolane Moiety in HIV-1 Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins. This makes it a prime target for antiretroviral therapy. A major success in structure-assisted drug design has been the development of potent HIV-1 protease inhibitors.[1] Within this class of therapeutics, the incorporation of various heterocyclic scaffolds has been explored to enhance binding affinity, improve pharmacokinetic properties, and overcome drug resistance. The 1,3-dioxolane ring, a five-membered heterocyclic acetal, has emerged as a valuable moiety in the design of novel and potent HIV-1 protease inhibitors.[2][3][4] This technical guide provides an in-depth analysis of the role of the dioxolane moiety in these inhibitors, summarizing key quantitative data, outlining experimental methodologies, and visualizing critical interactions.

The inclusion of the dioxolane ring can enhance biological activity through improved ligand-target interactions.[2][3] The two oxygen atoms within the dioxolane backbone can participate in hydrogen bonding with the active site of the target enzyme, contributing to a more favorable binding profile.[2][3][4] In the context of HIV-1 protease inhibitors, the dioxolane moiety is often incorporated as part of a larger, frequently bicyclic, ligand that binds to the S2 subsite of the enzyme.

Structure-Activity Relationship and Quantitative Data

The potency of HIV-1 protease inhibitors is significantly influenced by the nature of the ligands binding to the various subsites of the enzyme's active site. The dioxolane moiety has been successfully incorporated into P2-ligands, which interact with the S2 subsite of the protease.

A series of potent HIV-1 protease inhibitors have been developed incorporating meso-bicyclic urethanes as P2-ligands.[5] Among these, inhibitors with a bicyclic-1,3-dioxolane have demonstrated potent enzyme inhibitory and antiviral activities.[5] For instance, inhibitor 2 , which contains a dioxolane moiety, exhibited a Ki of 0.11 nM and an IC50 of 3.8 nM.[5] This inhibitor also maintained its antiviral potency against a range of multi-drug resistant clinical isolates, comparable to the approved drug amprenavir.[5] In contrast, replacing a 2,6-dimethylphenoxyacetyl moiety with a 1,3-benzodioxolane group in a different inhibitor series led to a significant decrease in activity, with the Ki value increasing to 657 nM, highlighting the importance of the overall molecular context.[6]

| Inhibitor | P2-Ligand Moiety | Ki (nM) | IC50 (nM) | Reference |

| 1 | Bicyclic fused cyclopentyl urethane | --- | --- | [5] |

| 2 | Bicyclic-1,3-dioxolane urethane | 0.11 | 3.8 | [5] |

| 3 | Bicyclic-1,4-dioxane urethane | 0.18 | 170 | [5] |

| 23a | 1,3-benzodioxolane | 657 | --- | [6] |

| 26 | Dioxolane | 0.11 | 3.8 | [7] |

Experimental Protocols

The development and characterization of these inhibitors rely on a suite of biochemical and structural biology techniques.

HIV-1 Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against HIV-1 protease is typically determined using a well-established in vitro assay.

Methodology Summary:

-

Enzyme and Substrate: Recombinant HIV-1 protease is used. A fluorogenic substrate, such as (2-aminobenzoyl)Thr-Ile-Nle-(p-nitro)Phe-Gln-Arg-NH2, is commonly employed.

-

Assay Buffer: The assay is typically performed in a buffer solution, for example, 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO at pH 4.7.

-

Procedure: The inhibitor, dissolved in DMSO, is pre-incubated with the HIV-1 protease in the assay buffer. The reaction is initiated by the addition of the fluorogenic substrate.

-

Detection: The cleavage of the substrate by the protease results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial rates of reaction are measured, and the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Antiviral Activity Assay

The efficacy of the inhibitors in a cellular context is assessed through antiviral activity assays.

Methodology Summary:

-

Cell Lines: Human T-cell lines susceptible to HIV-1 infection, such as MT-2 or CEM-SS cells, are used.

-

Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1RF) or clinical isolates are used to infect the cells.

-

Procedure: The target cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor.

-

Detection: After a period of incubation (typically 4-6 days), the extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of viral replication) are determined from the dose-response curves.

X-ray Crystallography

To elucidate the binding mode of the inhibitors to the HIV-1 protease, X-ray crystallography is employed.

Methodology Summary:

-

Crystallization: Crystals of the HIV-1 protease are grown, often by the hanging-drop vapor diffusion method.[8] The protease is typically complexed with the inhibitor prior to or during crystallization.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.[8]

-

Structure Solution and Refinement: The three-dimensional structure of the protease-inhibitor complex is solved using molecular replacement, with a known protease structure as the starting model.[8] The model is then refined against the experimental data to obtain an accurate representation of the inhibitor's binding orientation and its interactions with the active site residues.[8]

Visualizations

General Structure of a Dioxolane-Containing HIV-1 Protease Inhibitor

Caption: General scaffold of a dioxolane-containing HIV-1 protease inhibitor.

Binding of a Dioxolane-Containing Inhibitor in the HIV-1 Protease Active Site

Caption: Interaction map of a dioxolane inhibitor within the protease active site.

Structure-Activity Relationship Logic

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent HIV-1 protease inhibitors incorporating meso-bicyclic urethanes as P2-ligands: structure-based design, synthesis, biological evaluation and protein–ligand X-ray studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. xray.cz [xray.cz]

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-26

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-26 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the 4-oxoquinoline class of compounds. It demonstrates significant inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. These application notes provide detailed protocols for the utilization of HIV-1 inhibitor-26 in a cell culture setting to assess its antiviral efficacy and cytotoxicity. The provided methodologies are intended to guide researchers in the effective application of this compound for HIV-1 research and antiviral drug development.

Physicochemical Properties and Storage

Proper handling and storage of HIV-1 inhibitor-26 are crucial for maintaining its stability and activity.

| Property | Value | Reference |

| Molecular Formula | C43H33ClN2O9 | [1] |

| Molecular Weight | 757.18 g/mol | [1] |

| IC50 (HIV-1 RT) | 1.4 µM | [2] |

| CC50 (PBMCs) | 1486 µM | [1][2] |

| Solubility | 10 mM in DMSO | [1] |

| Appearance | Crystalline solid | |

| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Preparation of Stock Solution: To prepare a 10 mM stock solution, dissolve 7.57 mg of HIV-1 inhibitor-26 in 1 mL of sterile DMSO. Mix thoroughly by vortexing until the compound is completely dissolved. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of HIV-1 inhibitor-26 that is toxic to host cells, which is essential for establishing a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4, CEM-SS) or Peripheral Blood Mononuclear Cells (PBMCs)

-

HIV-1 inhibitor-26

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of HIV-1 inhibitor-26 in culture medium. It is recommended to test a concentration range from 0.1 µM to 2000 µM to encompass the CC50 value. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

-

Add 100 µL of the diluted inhibitor to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the inhibitor concentration.

Antiviral Activity Assay (p24 Antigen ELISA)

This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4) or activated PBMCs

-

HIV-1 viral stock (e.g., HIV-1 IIIB or NL4-3)

-

HIV-1 inhibitor-26

-

Complete RPMI-1640 medium

-

HIV-1 p24 Antigen ELISA kit

-

96-well culture plates

Procedure:

-

Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Prepare serial dilutions of HIV-1 inhibitor-26 in culture medium. A suggested starting range is from 0.01 µM to 100 µM, bracketing the IC50 value.

-

Pre-incubate the cells with the diluted inhibitor for 2 hours at 37°C.

-

Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection (MOI) of 0.01-0.1). Include uninfected and infected vehicle-treated controls.

-

Incubate the plate for 3-5 days at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the inhibitor concentration.

Antiviral Activity Assay (Luciferase Reporter Gene Assay)

This is a highly sensitive method to determine the antiviral activity of HIV-1 inhibitor-26 using a cell line that expresses luciferase upon HIV-1 infection.

Materials:

-

TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

-

HIV-1 viral stock (e.g., Env-pseudotyped virus or laboratory-adapted strains)

-

HIV-1 inhibitor-26

-

Complete DMEM medium supplemented with 10% FBS, penicillin, and streptomycin

-

Luciferase assay reagent

-

96-well white, solid-bottom plates

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of HIV-1 inhibitor-26 in culture medium.

-

Remove the culture medium from the cells and add 100 µL of the diluted inhibitor.

-

Immediately add 100 µL of HIV-1 viral stock to each well.

-

Incubate the plate for 48 hours at 37°C.

-

Remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.

Data Presentation

| Parameter | HIV-1 Inhibitor-26 | Description |

| IC50 | 1.4 µM | The concentration of the inhibitor that reduces HIV-1 reverse transcriptase activity by 50%. |

| CC50 | 1486 µM | The concentration of the inhibitor that reduces the viability of Peripheral Blood Mononuclear Cells (PBMCs) by 50%. |

| Selectivity Index (SI) | ~1061 | Calculated as CC50/IC50. A higher SI value indicates a more favorable therapeutic window. |

Signaling Pathways and Experimental Workflows

The mechanism of action of HIV-1 inhibitor-26 is the inhibition of the HIV-1 reverse transcriptase enzyme. As a 4-oxoquinoline derivative, its broader effects on cellular signaling are an area of active research. Some compounds with similar structural motifs have been shown to influence various cellular pathways. The following diagram illustrates the established mechanism of action and a hypothetical impact on cellular pathways that could be investigated.

References

Application Notes and Protocols for In Vitro Resistance Selection Studies of HIV-1 Inhibitors: A Case Study with a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro resistance selection studies against Human Immunodeficiency Virus Type 1 (HIV-1). This document uses a potent protease inhibitor (PI), analogous to Darunavir, as a representative example to illustrate the experimental workflow, data analysis, and interpretation of results. The methodologies described herein are fundamental for characterizing the resistance profile of novel antiretroviral agents.

Introduction

The development of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy (ART). In vitro resistance selection studies are a critical component of the preclinical evaluation of new HIV-1 inhibitors. These studies aim to identify the genetic mutations that confer resistance to a drug, determine the level of resistance conferred by these mutations, and understand the pathways through which resistance emerges. This information is invaluable for predicting clinical outcomes and developing strategies to mitigate the impact of drug resistance.[1][2]

Protease inhibitors (PIs) are a class of antiretroviral drugs that target the HIV-1 protease, an enzyme essential for the maturation of newly formed virus particles.[2][3] By inhibiting the protease, PIs prevent the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions.[3] Darunavir is a second-generation PI with a high genetic barrier to resistance, meaning that multiple mutations are required to confer significant resistance.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of a representative protease inhibitor against wild-type HIV-1 and the fold change in resistance observed with specific mutations. The 50% effective concentration (EC50) is the concentration of the drug required to inhibit viral replication by 50%.

| Virus Strain | Key Mutations | EC50 (nM)[4] | Fold Change in Resistance |

| Wild-Type (NL4-3) | None | 2.4 - 9.1 | 1 |

| Resistant Variant 1 | I50V | >1000 | >110 |

| Resistant Variant 2 | I84V | >1000 | >110 |

| Multi-Drug Resistant | Multiple PI mutations | Variable | >1000 |

Note: EC50 values can vary depending on the specific cell line and experimental conditions used.

Experimental Protocols

This section outlines the key protocols for conducting an in vitro resistance selection study.

Cell Culture and Virus Stocks

A continuous T-cell line, such as MT-4 or CEM, is commonly used for HIV-1 propagation and selection studies.

-

Cell Line Maintenance:

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at a density of 0.5 x 10^6 to 2 x 10^6 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Virus Stock Preparation:

-

Propagate a wild-type HIV-1 laboratory strain, such as NL4-3, in the selected T-cell line.

-

Infect cells at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Monitor virus production by measuring p24 antigen concentration in the culture supernatant using an ELISA kit.[5]

-

Harvest the virus-containing supernatant when p24 levels peak.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Aliquot and store the virus stock at -80°C.

-

Determine the 50% tissue culture infectious dose (TCID50) of the virus stock.

-

In Vitro Resistance Selection by Serial Passage

This protocol describes the gradual selection of resistant virus variants by culturing the virus in the presence of increasing concentrations of the inhibitor.

-

Initial Infection:

-

Seed T-cells in a 24-well plate.

-

Infect the cells with wild-type HIV-1 at a low MOI in the presence of the inhibitor at a concentration equal to its EC50.

-

Include a control culture with no inhibitor.

-

-

Monitoring Viral Replication:

-

Monitor the cultures for signs of viral replication, such as syncytia formation (for some cell lines) and p24 antigen production.

-

-

Subsequent Passages:

-

When viral replication is detected in the inhibitor-treated culture (e.g., p24 levels are comparable to the control), harvest the cell-free supernatant.

-

Use this supernatant to infect fresh cells.

-

For the subsequent passage, increase the concentration of the inhibitor by a factor of 1.5 to 2.[4]

-

Repeat this process for multiple passages (typically 20-30 passages or until a high level of resistance is achieved).[4]

-

-

Sample Collection:

-

At each passage, collect and store aliquots of the culture supernatant and infected cells at -80°C for subsequent analysis.

-

Phenotypic Analysis of Drug Susceptibility

This assay determines the EC50 of the inhibitor against the selected virus variants.

-

Virus Titration:

-

Thaw the virus supernatants collected from different passages.

-

Determine the TCID50 of each virus stock.

-

-

Susceptibility Assay:

-

Seed TZM-bl reporter cells (which express luciferase upon HIV-1 infection) in a 96-well plate.[6]

-

Prepare serial dilutions of the inhibitor.

-

Infect the TZM-bl cells with a standardized amount of each virus variant in the presence of the different inhibitor concentrations.

-

After 48 hours of incubation, measure luciferase activity.[6]

-

Calculate the EC50 value for each virus variant by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

The fold change in resistance is calculated by dividing the EC50 of the resistant variant by the EC50 of the wild-type virus.

-

Genotypic Analysis of Resistance Mutations

This involves sequencing the target gene of the inhibitor (in this case, the protease gene) to identify mutations that have been selected.

-

RNA Extraction and RT-PCR:

-

Extract viral RNA from the culture supernatants.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the protease gene.

-

-

DNA Sequencing:

-

Sequence Analysis:

-

Compare the nucleotide and amino acid sequences of the protease gene from the resistant variants to the wild-type sequence to identify mutations.

-

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of a protease inhibitor.

Figure 1: HIV-1 lifecycle and the site of action for protease inhibitors.

Figure 2: Experimental workflow for in vitro resistance selection.

References

- 1. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 2. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Future technologies for monitoring HIV drug resistance and cure - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: HIV-1 Inhibitor-26 in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structural biology applications of HIV-1 inhibitor-26, a potent non-peptidic protease inhibitor. This document includes detailed methodologies for key experiments, quantitative data for the inhibitor, and visualizations of relevant biological pathways and experimental workflows.

Introduction

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). HIV-1 inhibitor-26 is a potent inhibitor of this enzyme, demonstrating significant activity against both wild-type and multidrug-resistant HIV-1 variants. Structural biology plays a pivotal role in understanding the molecular basis of its inhibitory activity and provides a framework for the rational design of next-generation antiretrovirals. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy are instrumental in elucidating the three-dimensional structure of the protease-inhibitor complex, revealing key interactions that can be exploited for improved drug design.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Quantitative Data

The following table summarizes the key quantitative data for HIV-1 inhibitor-26, providing a basis for comparison with other protease inhibitors.

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 0.11 nM | [2] |

| IC50 (Half-maximal Inhibitory Concentration) | 0.0038 µM (3.8 nM) | [2] |

| Resistance Profile | Maintained excellent activity against a variety of laboratory-selected PI-resistant HIV-1 strains (5-20-fold change), with a notable exception for an amprenavir-induced resistant strain (107-fold drop in affinity). | [3] |

Structural Insights and Mechanism of Action

Structural studies of compounds related to inhibitor-26 have provided valuable insights into its binding mode within the active site of HIV-1 protease. An X-ray crystal structure of a structurally analogous compound revealed that the dioxolane moiety, a key feature of inhibitor-26, plays a crucial role in its potent inhibitory activity.[2]

One of the oxygen atoms of the dioxolane ring forms a hydrogen bond with the amide nitrogen of Asp29 in the protease backbone. The other oxygen atom of the dioxolane engages in a water-mediated hydrogen bond with Gly48 in the flap region of the enzyme.[2] These interactions, particularly with the flexible flap region, are critical for the high affinity and efficacy of the inhibitor. The ability to form hydrogen bonds with the main-chain atoms of the protease is a key strategy to combat drug resistance, as these backbone atoms are less prone to mutation than the side chains.[3][14]

Signaling Pathway Diagram

Caption: Inhibition of HIV-1 protease by inhibitor-26 blocks the cleavage of the Gag-Pol polyprotein, leading to the formation of immature, non-infectious virions.

Experimental Protocols

The following are detailed protocols for key experiments in the structural and functional characterization of HIV-1 inhibitor-26.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a high-throughput screening assay to determine the inhibitory activity of compounds like inhibitor-26 against HIV-1 protease. The assay is based on the cleavage of a fluorogenic substrate by the protease.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Fluorogenic Substrate

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

HIV-1 Inhibitor-26 (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission = ~330/450 nm)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of HIV-1 inhibitor-26 in DMSO.

-

Create a serial dilution of the inhibitor in Assay Buffer.

-

Prepare a working solution of HIV-1 Protease in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the diluted inhibitor solutions to the sample wells.

-

Add 10 µL of Assay Buffer to the enzyme control wells.

-

Add 10 µL of a known inhibitor (e.g., Pepstatin A) to the positive control wells.

-

Add 80 µL of the HIV-1 Protease working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of the fluorogenic substrate working solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 60-180 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

X-ray Crystallography of HIV-1 Protease in Complex with Inhibitor-26

This protocol provides a generalized workflow for determining the three-dimensional structure of the HIV-1 protease in complex with inhibitor-26.

Materials:

-

Highly purified recombinant HIV-1 Protease

-

HIV-1 Inhibitor-26

-

Crystallization buffer components (e.g., salts, PEG, buffering agents)

-

Cryoprotectant (e.g., glycerol, ethylene glycol)

-

Crystallization plates (e.g., sitting drop, hanging drop)

-

Liquid nitrogen

-

Synchrotron X-ray source

Protocol:

-

Protein-Inhibitor Complex Formation:

-

Dissolve HIV-1 inhibitor-26 in a suitable solvent (e.g., DMSO) to a high concentration.

-

Add the inhibitor solution to the purified HIV-1 protease solution at a molar excess (e.g., 2-5 fold) to ensure saturation of the active site.

-

Incubate the mixture on ice for at least 1 hour to allow for complex formation.

-

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

-

Mix the protein-inhibitor complex solution with various crystallization screen solutions in the crystallization plate.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Cryo-cooling:

-

Once suitable crystals are obtained, carefully transfer them to a solution containing the cryoprotectant.

-

Loop the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation during X-ray data collection.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known HIV-1 protease structure as a search model.

-

Build the model of the inhibitor into the electron density map.

-

Refine the structure using crystallographic refinement software to improve the fit of the model to the experimental data.

-

Validate the final structure using established crystallographic quality metrics.

-

Crystallography Workflow Diagram

Caption: Workflow for X-ray crystallography of the HIV-1 protease-inhibitor-26 complex.

Conclusion

HIV-1 inhibitor-26 is a potent protease inhibitor with a favorable resistance profile. The application of structural biology techniques is essential for understanding its mechanism of action at a molecular level. The detailed protocols and data presented in these notes provide a valuable resource for researchers working on the development of novel anti-HIV therapeutics. Further structural and functional studies on inhibitor-26 and its analogs will continue to guide the design of more effective and durable treatments for HIV/AIDS.

References

- 1. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: High-Resolution Structural Analysis of a Protease-Inhibitor Complex Using X-ray Crystallography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a major class of enzymes involved in a vast array of physiological processes, making them critical targets for therapeutic intervention in diseases ranging from viral infections to cancer. Understanding the precise mechanism by which an inhibitor binds to a protease's active site is fundamental to developing potent and specific drugs. High-resolution crystal structures of protease-inhibitor complexes illuminate the key interactions, guiding medicinal chemistry efforts to optimize inhibitor affinity and selectivity.

This document outlines a comprehensive methodology for the structural determination of a protease-inhibitor complex. It serves as a practical guide for researchers aiming to apply crystallographic techniques in their own drug discovery pipelines. The protocol uses a generic serine protease and a hypothetical, yet plausible, competitive inhibitor named "inhibitor-26" as a representative example.

Experimental Workflow and Protocols

The overall process for determining the protease-inhibitor-26 complex structure is a multi-step procedure that begins with producing high-purity protein and culminates in a refined atomic model.

Caption: Overall workflow for protease-inhibitor-26 structure determination.

Protease Expression and Purification Protocol

A generic method for producing recombinant proteins in Escherichia coli is employed, utilizing a dual hexahistidine-maltose-binding protein (His6-MBP) tag to enhance solubility and simplify purification.[1]

-

Expression: The protease gene is cloned into a pET vector containing an N-terminal His6-MBP tag and a Tobacco Etch Virus (TEV) protease cleavage site. The plasmid is transformed into E. coli BL21(DE3) cells.[1] A 10 L culture is grown at 37°C to an OD600 of 0.6-0.8, then induced with 0.5 mM IPTG and incubated for 16 hours at 18°C.

-

Lysis: Cells are harvested by centrifugation (6,000 x g, 15 min, 4°C) and resuspended in Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol, 20 mM Imidazole, 1 mM TCEP). Lysozyme (1 mg/mL), DNase I (10 µg/mL), and one protease inhibitor cocktail tablet are added. Cells are lysed by sonication and the lysate is clarified by ultracentrifugation (40,000 x g, 45 min, 4°C).

-

IMAC Purification: The clarified lysate is loaded onto a 5 mL Ni-NTA affinity column pre-equilibrated with Lysis Buffer. The column is washed with 20 column volumes (CV) of Wash Buffer (Lysis Buffer with 40 mM Imidazole). The His6-MBP-protease fusion protein is eluted with Elution Buffer (Lysis Buffer with 300 mM Imidazole).

-

Tag Cleavage: The eluted protein is dialyzed overnight at 4°C against Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) in the presence of His-tagged TEV protease at a 1:50 (w/w) ratio.

-

Reverse IMAC: The dialysate is passed back over the Ni-NTA column. The cleaved, untagged protease is collected in the flow-through, while the His6-MBP tag and His-tagged TEV protease bind to the resin.

-

Size Exclusion Chromatography (SEC): The flow-through is concentrated and loaded onto a Superdex 75 gel filtration column equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) as a final polishing step. Fractions corresponding to the monomeric protease are pooled. Protein purity should be >95% as assessed by SDS-PAGE.[2][3]

Co-crystallization Protocol

Co-crystallization is performed by mixing the purified protease with the inhibitor before setting up crystallization trials.[4]

-

Complex Formation: Purified protease is concentrated to 10 mg/mL. Inhibitor-26 is dissolved in 100% DMSO to a stock concentration of 50 mM. The inhibitor is added to the protein solution to a final concentration of 2 mM (a 5 to 10-fold molar excess is common), ensuring the final DMSO concentration does not exceed 5% (v/v).[5][6] The complex is incubated on ice for 1 hour.

-

Crystallization Screening: The protease-inhibitor complex is screened for crystallization conditions using the hanging drop vapor diffusion method.[5] Nanoliter-scale robotic screening is used with commercial sparse matrix screens (e.g., JCSG+, Hampton Research). Drops are set up by mixing 200 nL of the protein-inhibitor complex with 200 nL of the reservoir solution.

-

Optimization: Initial crystal hits are optimized by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

-

Crystal Harvesting: Crystals are carefully looped and briefly passed through a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.[2]

Data Collection and Structure Determination Protocol

High-quality diffraction data is essential for determining an accurate structure. Data is typically collected at a synchrotron source.[7]

-

Data Collection: Diffraction data are collected at a synchrotron beamline at 100 K.[5][8] A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.[9]

-

Data Processing: The diffraction images are processed using software like HKL2000 or XDS.[8] This involves indexing the diffraction spots, integrating their intensities, and scaling the data from all images to produce a final reflection file.[9]

-

Structure Solution: The structure is solved by molecular replacement using a previously determined structure of the protease (without the inhibitor) as a search model.

-

Refinement: The initial model is refined against the experimental data.[10] This process involves iterative cycles of automated refinement and manual model building to improve the fit of the atomic coordinates to the electron density map. The inhibitor-26 molecule is manually built into the clear difference density observed in the active site.

-